Computed Lipophilicity (XLogP3): Target Compound Shows Significantly Lower Predicted LogP Than Isoxazole and Thiazole Analogs
The target compound exhibits a computed XLogP3 of 0.6 [1], compared to XLogP3 of 1.3 for the isoxazole analog 3-(trifluoromethyl)isoxazole [2] and a predicted range of 2.5–3.0 for the chloro-trifluoromethyl oxazole analog 2-chloro-4-(trifluoromethyl)oxazole . The 0.7 log unit lower lipophilicity vs. the isoxazole and ≥1.9 log units lower vs. the halogenated analog means the target compound is more hydrophilic, which can translate to superior aqueous solubility and a distinct absorption/distribution profile in early-stage drug discovery.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 [PubChem computed] |
| Comparator Or Baseline | 3-(Trifluoromethyl)isoxazole: XLogP3 = 1.3; 2-Chloro-4-(trifluoromethyl)oxazole: LogP 2.5–3.0 |
| Quantified Difference | ΔXLogP3 = –0.7 vs. isoxazole; –1.9 to –2.4 vs. chloro-CF₃-oxazole |
| Conditions | In silico prediction (PubChem XLogP3 algorithm); supplier-reported LogP for halogenated analog |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous binding and poor solubility, making this compound a more attractive fragment starting point in FBDD campaigns where ligand efficiency indices penalize excessive lipophilicity.
- [1] PubChem Computed Properties, CID 138039699: XLogP3 = 0.6 for 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol. View Source
- [2] PubChem Computed Properties, CID 13739401: XLogP3 = 1.3 for 3-(Trifluoromethyl)isoxazole. View Source
